
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . In a recent study, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For instance, the InChI code for a similar compound, (1-methyl-1H-pyrazol-4-yl)acetonitrile, is 1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, a recent study reported the synthesis of pyrazole derivatives via a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, (1-methyl-1H-pyrazol-4-yl)acetonitrile is a colorless to yellow liquid or semi-solid or solid or lump, with a molecular weight of 121.14, and it is stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives are synthesized through reactions involving hydroxymethyl pyrazole derivatives with primary amines, resulting in compounds with potential antitumor, antifungal, and antibacterial properties. These synthesized compounds have been characterized using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical calculations on physical and chemical properties have also been performed, providing insights into their biological activity against breast cancer and microbes (Titi et al., 2020).
Generation of Structurally Diverse Libraries
Using ketonic Mannich bases derived from acetylthiophene, a structurally diverse library of compounds has been generated through different types of alkylation and ring closure reactions. This approach facilitates the creation of dithiocarbamates, thioethers, and various NH-azoles, highlighting the versatility of pyrazole derivatives in chemical synthesis (Roman, 2013).
Synthesis of Flexible Ligands
Flexible ligands involving pyrazolyl groups have been prepared using a superbasic medium. This includes the synthesis of bis(pyrazol-1-yl)alkanes and related ligands, showcasing the adaptability of pyrazole derivatives in forming complex structures for potential applications in coordination chemistry and material science (Potapov et al., 2007).
Applications in Polymer Modification
Poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with amine compounds, including pyrazole derivatives, to form amine-treated polymers. This modification enhances the hydrogels' swelling properties and thermal stability, indicating the role of pyrazole derivatives in improving material properties for medical applications (Aly & El-Mohdy, 2015).
Antimicrobial and Cytotoxic Activities
Pyrazole derivatives have been evaluated for their antimicrobial and cytotoxic activities, revealing that certain compounds exhibit significant antibacterial and cytotoxic properties. This suggests the potential of pyrazole derivatives in developing new therapeutic agents (Noolvi et al., 2014).
Mecanismo De Acción
The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological system in which they are acting. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-1-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)8(9)7-4-10-11(3)5-7;;/h4-6,8H,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWFKJPONLCTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN(N=C1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2563879.png)
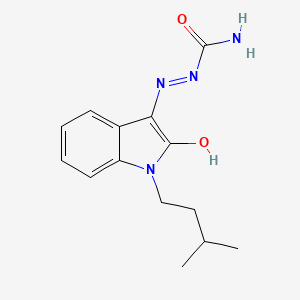
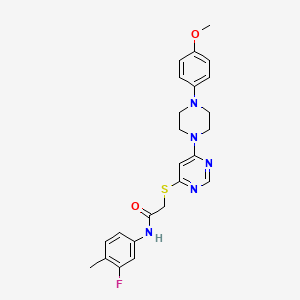
![N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2563887.png)
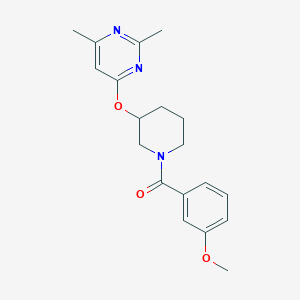
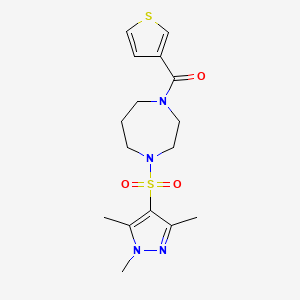
![1-[4-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2563892.png)
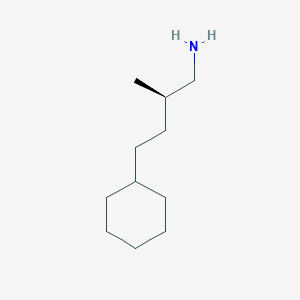
![1-[3-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propanoyl]piperazine-2-carbonitrile](/img/structure/B2563895.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2563896.png)
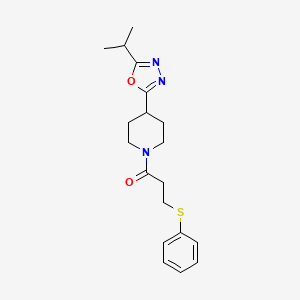

![N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2563900.png)